Cas no 17502-28-2 (rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis)

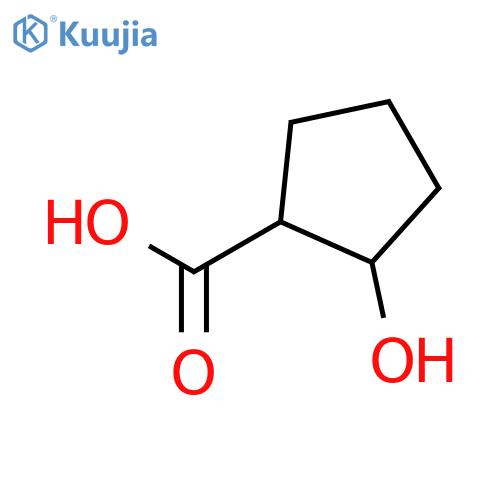

17502-28-2 structure

商品名:rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis

rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis 化学的及び物理的性質

名前と識別子

-

- cis-2-Hydroxycyclopentanecarboxylic acid

- Cyclopentanecarboxylicacid, 2-hydroxy-, (1R,2S)-rel-

- (+/-)-cis-2-hydroxycyclopentanecarboxylic acid

- (+-)-cis-2-Hydroxy-cyclohexancarbonsaeure-methylester

- (+-)-cis-2-Hydroxy-cyclopentan-carbonsaeure-(1)

- (+-)-cis-2-hydroxy-cyclopentane-carboxylic acid-(1)

- 2-Hydroxycyclohexanecarboxylic

- cis-2-Hydroxy-cyclohexan-carbonsaeure-(1)

- cis-2-Hydroxy-cyclohexan-carbonsaeure-(1)-methylester

- cis-Cyclohexanol-carbonsaeure-(2)-methylester

- cis-Hydroxy-2-cyclohexanmethylcarboxylat

- Einecs 218-797-0

- Cis-2-Hydroxy-1-Cycl

- rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis

- Cyclopentanecarboxylic acid, 2-hydroxy-, (1R,2S)-rel-

- AKOS015855541

- (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

- (1R,2S)-2-hydroxycyclopentane-1-carboxylicacid

- Q-103265

- CS-0336833

- 125072-73-3

- MFCD19237241

- SCHEMBL2034245

- AKOS006237127

- CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLIC ACID,99per cent

- F93800

- 17502-28-2

- CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLIC ACID,99%

-

- MDL: MFCD00143987

- インチ: InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)

- InChIKey: VCHGSWURBGPKQZ-UHFFFAOYSA-N

- ほほえんだ: OC1CCCC1C(O)=O

計算された属性

- せいみつぶんしりょう: 130.063

- どういたいしつりょう: 130.063

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5A^2

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.328±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 53 ºC

- ふってん: 200.82°C (rough estimate)

- フラッシュポイント: 147.7°C

- 屈折率: 1.4603 (589.3 nm 25 ºC)

- ようかいど: 可溶性(143 g/l)(25ºC)、

- PSA: 57.53

- LogP: 0.23200

rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM203473-250mg |

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |

17502-28-2 | 95% | 250mg |

$692 | 2021-06-15 | |

| Enamine | EN300-6478592-0.05g |

rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis |

17502-28-2 | 95% | 0.05g |

$229.0 | 2023-09-11 | |

| Enamine | EN300-6478592-5.0g |

rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis |

17502-28-2 | 95% | 5g |

$2858.0 | 2023-05-29 | |

| Enamine | EN300-270315-1.0g |

(1S,2R)-2-hydroxycyclopentane-1-carboxylic acid |

17502-28-2 | 1.0g |

$0.0 | 2023-02-28 | ||

| Enamine | EN300-6478592-2.5g |

rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis |

17502-28-2 | 95% | 2.5g |

$1931.0 | 2023-09-11 | |

| Chemenu | CM203473-250mg |

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |

17502-28-2 | 95% | 250mg |

$692 | 2023-01-19 | |

| Ambeed | A735781-5g |

cis-2-Hydroxycyclopentanecarboxylic acid |

17502-28-2 | 98+% | 5g |

$3955.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6503-1g |

cis-2-hydroxycyclopentanecarboxylic acid |

17502-28-2 | 95% | 1g |

¥2217.0 | 2024-04-23 | |

| A2B Chem LLC | AA93270-100mg |

2-Hydroxycyclopentane-1-carboxylic acid |

17502-28-2 | 95% | 100mg |

$395.00 | 2024-04-20 | |

| A2B Chem LLC | AA93270-250mg |

2-Hydroxycyclopentane-1-carboxylic acid |

17502-28-2 | 95% | 250mg |

$548.00 | 2024-04-20 |

rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

17502-28-2 (rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis) 関連製品

- 609-69-8(2-hydroxycyclohexane-1-carboxylic acid)

- 58888-84-9(3-Hydroxy Valproic Acid (Mixture of Diastereomers))

- 5980-21-2(3-Hydroxy-4-methylpentanoic Acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17502-28-2)rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/1g/5g

価格 ($):306.0/446.0/1243.0/3560.0